molecular formula C12H10ClNO B1351867 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 299165-40-5

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1351867
CAS No.: 299165-40-5
M. Wt: 219.66 g/mol
InChI Key: TVIWEMIBCRATKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 3-chloro-2-methylphenyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylbenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is refluxed for several hours to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in these interactions can vary but often include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

    1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid:

    1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-methanol: This compound has a primary alcohol group instead of an aldehyde group, which also influences its chemical properties and uses.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-9-11(13)5-2-6-12(9)14-7-3-4-10(14)8-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIWEMIBCRATKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394157
Record name 1-(3-chloro-2-methylphenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299165-40-5
Record name 1-(3-chloro-2-methylphenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.